(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine-dione core. Key structural attributes include:
- Position 2: A (5-bromo-2-methoxybenzylidene) substituent, introducing bromine (electron-withdrawing) and methoxy (electron-donating) groups.
- Stereochemistry: The (2Z) configuration ensures specific spatial orientation of the benzylidene moiety, influencing intermolecular interactions.
The compound’s molecular formula is C₂₃H₁₆BrFN₃O₃S, with an approximate molecular weight of 528.36 g/mol (calculated). Its synthesis likely follows methods analogous to those for related thiazolo-triazine derivatives, such as condensation of thiosemicarbazides with chloroacetic acid and subsequent cyclization .
Properties
Molecular Formula |
C20H13BrFN3O3S |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H13BrFN3O3S/c1-28-16-7-4-13(21)9-12(16)10-17-19(27)25-20(29-17)23-18(26)15(24-25)8-11-2-5-14(22)6-3-11/h2-7,9-10H,8H2,1H3/b17-10- |
InChI Key |
MWJKIRJNRCNQPB-YVLHZVERSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Bromine vs. Fluorine : The target compound’s 5-bromo group increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
- Benzyl vs. Phenyl : The 4-fluorobenzyl group at position 6 in the target compound offers a balance between hydrophobicity and polarity compared to the purely hydrophobic benzyl group in .
Spectroscopic and Structural Insights
- NMR Signatures : The target compound’s ¹H NMR would show distinct signals for the 4-fluorobenzyl (δ ~7.2 ppm) and 5-bromo-2-methoxybenzylidene (δ ~8.1 ppm for aromatic protons) groups, differing from the 4-bromobenzylidene (δ ~7.8 ppm) in .
- Mass Spectrometry: The bromine isotope pattern (¹⁵⁰Br/⁸¹Br ≈ 1:1) and fluorine’s monoisotopic nature would aid in unambiguous identification.
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